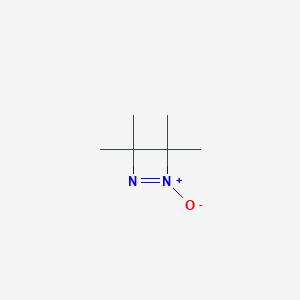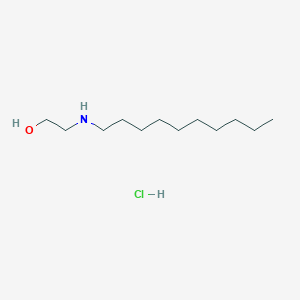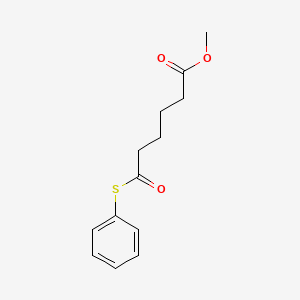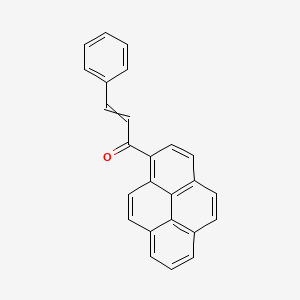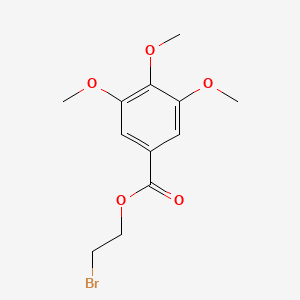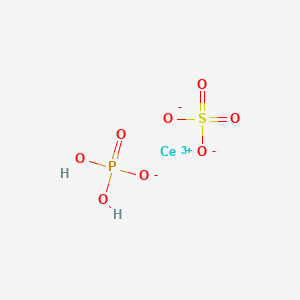![molecular formula C15H13Cl4NO B14657644 4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline CAS No. 38766-66-4](/img/structure/B14657644.png)
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is an organic compound with the molecular formula C15H13Cl4NO. This compound is characterized by the presence of a chloro group, a trichloroethyl group, and a methoxyphenyl group attached to an aniline backbone. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline typically involves the reaction of 4-methoxyaniline with trichloroacetaldehyde in the presence of a chlorinating agent. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of impurities. Advanced purification techniques such as column chromatography and distillation are employed to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)-benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)-benzamide
- Methoxychlor
- Dicofol
Uniqueness
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
38766-66-4 |
|---|---|
分子式 |
C15H13Cl4NO |
分子量 |
365.1 g/mol |
IUPAC 名称 |
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C15H13Cl4NO/c1-21-13-8-2-10(3-9-13)14(15(17,18)19)20-12-6-4-11(16)5-7-12/h2-9,14,20H,1H3 |
InChI 键 |
VKFMQVHDBCPLNE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


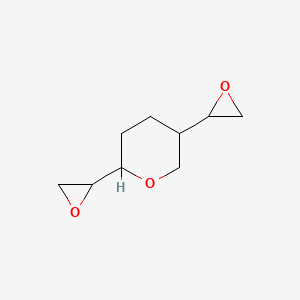
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
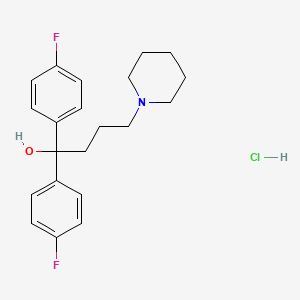
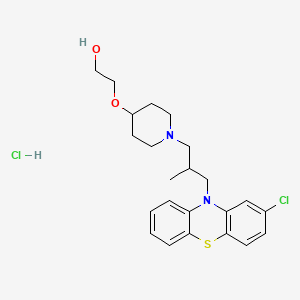
![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)


![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
